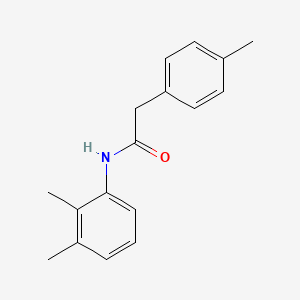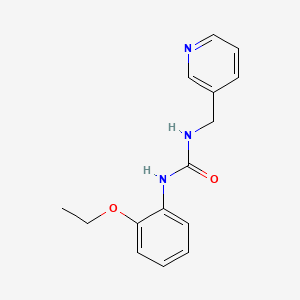
2-methoxy-4-(methylsulfanyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-4-(methylsulfanyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide is a complex organic compound with a unique structure that includes methoxy, methylsulfanyl, and benzamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(methylsulfanyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methoxy-4-(methylsulfanyl)benzoic acid with an appropriate amine, such as 2,4,4-trimethylpentan-2-amine, under conditions that promote amide bond formation.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzene ring using a methylating agent like dimethyl sulfate or methyl iodide.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through a nucleophilic substitution reaction where a suitable thiol, such as methanethiol, reacts with a halogenated precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-methoxy-4-(methylsulfanyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
2-methoxy-4-(methylsulfanyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 2-methoxy-4-(methylsulfanyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methylsulfanyl groups can influence the compound’s binding affinity and specificity, while the benzamide core can interact with various biological pathways.
類似化合物との比較
Similar Compounds
2-methoxy-4-(methylsulfanyl)benzoic acid: Shares the methoxy and methylsulfanyl groups but lacks the benzamide moiety.
N-(2,4,4-trimethylpentan-2-yl)benzamide: Contains the benzamide core and the 2,4,4-trimethylpentan-2-yl group but lacks the methoxy and methylsulfanyl groups.
Uniqueness
2-methoxy-4-(methylsulfanyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and methylsulfanyl groups can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
2-methoxy-4-methylsulfanyl-N-(2,4,4-trimethylpentan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2S/c1-16(2,3)11-17(4,5)18-15(19)13-9-8-12(21-7)10-14(13)20-6/h8-10H,11H2,1-7H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSFUOHYVWZNHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=C(C=C(C=C1)SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-CHLORO-7-[(3,5-DIMETHYLPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE](/img/structure/B5844344.png)



![2-hydroxy-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-phenylacetohydrazide](/img/structure/B5844399.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B5844403.png)

![N-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-phenyl-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5844417.png)

![(4-{[(2-methoxyphenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B5844435.png)

![N-[2-(4-fluorophenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5844448.png)
![N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-ACETAMIDOBENZAMIDE](/img/structure/B5844456.png)
